(2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid
CAS No.:
Cat. No.: VC10910867
Molecular Formula: C14H9F3O3
Molecular Weight: 282.21 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H9F3O3 |
|---|---|
| Molecular Weight | 282.21 g/mol |
| IUPAC Name | (E)-3-[5-[3-(trifluoromethyl)phenyl]furan-2-yl]prop-2-enoic acid |
| Standard InChI | InChI=1S/C14H9F3O3/c15-14(16,17)10-3-1-2-9(8-10)12-6-4-11(20-12)5-7-13(18)19/h1-8H,(H,18,19)/b7-5+ |
| Standard InChI Key | OKBNJJZCIKXUFE-FNORWQNLSA-N |
| Isomeric SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)/C=C/C(=O)O |
| Canonical SMILES | C1=CC(=CC(=C1)C(F)(F)F)C2=CC=C(O2)C=CC(=O)O |
Introduction
(2E)-3-{5-[3-(Trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid is a synthetic organic compound that belongs to a class of molecules known for their diverse biological activities and potential applications in medicinal chemistry. This compound features a furan ring and a trifluoromethyl group, which are crucial for its reactivity and biological properties.
Synthesis Methods
The synthesis of (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid typically involves several chemical transformations. A common approach starts with the preparation of 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde, which can then undergo a reaction under Doebner’s conditions to form the corresponding propenoic acid. Further modifications may include cyclization to form azides or other derivatives, followed by reductions or substitutions to yield various functionalized products.
Potential Applications
This compound and its derivatives are of interest in medicinal chemistry due to their potential biological activities. They may be explored for applications in drug development, particularly in areas requiring compounds with specific lipophilic and stability profiles.
Similar Compounds
Several compounds share structural similarities with (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid. Notable examples include:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 5-[3-(Trifluoromethyl)phenyl]furan | Contains trifluoromethyl group | Used in various synthetic pathways |
| 4-Chloroacetic acid | Halogenated acetic acid derivative | Simpler structure but widely used |
| 4-Chloro-N-(trifluoromethyl)aniline | Aromatic amine with trifluoromethyl group | Known for its application in agrochemicals |
Research Findings
Research on (2E)-3-{5-[3-(trifluoromethyl)phenyl]furan-2-yl}prop-2-enoic acid and similar compounds often focuses on their pharmacodynamics and pharmacokinetics. Interaction studies are crucial for understanding how these compounds interact with biological systems and their potential therapeutic applications.
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